N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide
Description
N-(6-Methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 6, a pyrazole ring with 1,3-dimethyl substituents, and an oxolan-2-ylmethyl group attached to the amide nitrogen. This structure combines aromatic and aliphatic moieties, which may enhance its solubility and biological activity. Benzothiazoles are known for their diverse pharmacological applications, including antimicrobial, anticancer, and insecticidal properties . The pyrazole carboxamide scaffold is frequently utilized in agrochemicals and pharmaceuticals due to its metabolic stability and binding versatility .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-12-9-16(22(2)21-12)18(24)23(11-14-5-4-8-26-14)19-20-15-7-6-13(25-3)10-17(15)27-19/h6-7,9-10,14H,4-5,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSFVXUWDMPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. One common method involves the condensation of 6-methoxybenzothiazole with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties . It has been shown to inhibit the proliferation of several cancer cell lines, including those from colon, breast, and lung cancers. The mechanisms behind these effects may involve the modulation of specific cellular pathways that are crucial for cancer cell survival and proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can significantly reduce the viability of cancer cells. Further investigations are necessary to elucidate the precise mechanisms of action and to evaluate the compound's efficacy in vivo.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to reduce the production of pro-inflammatory mediators in immune cells, suggesting potential applications in treating inflammatory diseases.
Case Study: Reduction of Inflammatory Mediators
In experimental models, the compound demonstrated a capacity to lower cytokine levels associated with inflammation. This effect indicates its potential utility in developing therapies for conditions characterized by chronic inflammation.
Antimicrobial Activity
This compound has also shown activity against various pathogens, including Mycobacterium tuberculosis. The structural motifs within the compound may contribute to its ability to interact with bacterial enzymes or receptors, inhibiting their function.
Case Study: Antimycobacterial Activity
Studies have indicated that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis in vitro. This finding opens avenues for further research into its potential as a new class of antimycobacterial agents.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions. Advanced techniques such as continuous flow synthesis may enhance efficiency and yield. Understanding the synthesis pathways is crucial for optimizing production for pharmaceutical applications.
Molecular Characterization
The molecular formula of this compound is C19H22N4O3S, indicating a complex structure that includes functional groups contributing to its biological activity . The presence of a methoxy group enhances its solubility and reactivity, which are advantageous for drug development.
Summary Table: Applications and Findings
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. This activation is mediated through the modulation of key mitochondrial proteins such as Bcl-2 and Bax, which regulate the balance between cell survival and death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, based on evidence from synthetic, crystallographic, and biological studies:
Structural and Functional Insights
Benzothiazole Modifications :
- The 6-methoxy substitution on benzothiazole (target compound) is associated with improved electron-donating properties and binding to biological targets, as seen in adamantane derivatives . In contrast, 7-chloro-4-methoxy substitution () introduces steric and electronic effects that may alter receptor interactions .
Pyrazole vs. Other Heterocycles :
- Pyrazole carboxamides (e.g., AN91) exhibit insecticidal activity by disrupting cellular respiration, a mechanism likely shared by the target compound . Replacing pyrazole with naphthalene () eliminates this activity, underscoring the pyrazole's role in bioactivity .
N-Substituent Effects :
- The oxolan-2-ylmethyl group in the target compound enhances solubility compared to adamantyl () or morpholinylethyl () groups. This is critical for bioavailability and formulation .
Physicochemical and Crystallographic Comparisons
- Solubility : The oxolan group’s ether oxygen facilitates hydrogen bonding, improving aqueous solubility over adamantyl derivatives, which rely on van der Waals interactions .
- Crystal Packing : Adamantane derivatives form H-bonded ribbons (N–H···N and C–H···O) and S···S interactions, while oxolan-containing compounds may adopt less rigid structures due to conformational flexibility .
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiazole moiety and a pyrazole core. Its molecular formula is with a molecular weight of approximately 350.41 g/mol. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂S |
| Molecular Weight | 350.41 g/mol |
| Boiling Point | 574.6 °C |
| Density | 1.49 g/cm³ |
| LogP | 3.2138 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including the compound . In a series of experiments, compounds with similar structures exhibited significant inhibition of COX-2 enzyme activity, which is crucial in the inflammatory process. For instance, a study indicated that certain pyrazole derivatives showed an IC50 value for COX-2 inhibition as low as 44.81 μg/mL, suggesting potent anti-inflammatory effects comparable to established NSAIDs like diclofenac .
Case Study:
In an acute inflammatory model involving carrageenan-induced paw edema in rats, compounds structurally related to this compound demonstrated remarkable efficacy in reducing paw swelling and body weight loss . This suggests that further exploration into the anti-inflammatory pathways could yield significant therapeutic benefits.
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has been well documented. In vitro assays against various bacterial strains have shown that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported MIC values as low as 25 µM against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Benzothiazole Derivative A | S. aureus | 25 |
| Benzothiazole Derivative B | E. coli | 12.5 |
| N-(6-methoxy-benzothiazole) | Pseudomonas aeruginosa | 50 |
Antitumor Activity
The antitumor activity of pyrazole derivatives has also gained attention. Research indicates that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, IC50 values reported for certain derivatives were around 6 µM against lung cancer cell lines (HCC827 and NCI-H358) .
Case Study:
In a comparative study involving several pyrazole derivatives, one compound exhibited an IC50 of 6.26 ± 0.33 μM against HCC827 cells, indicating significant antitumor potential . The study emphasized the need for further structural optimization to enhance selectivity and reduce toxicity towards normal cells.
Q & A
Q. Critical Parameters :
- Solvent choice (e.g., DMF for polar intermediates) .
- Temperature control (e.g., reflux in CHCl₃ for coupling steps) .
Basic: How is structural characterization performed?
Answer:
A combination of analytical techniques ensures structural fidelity:
- X-ray Crystallography : Resolves stereochemistry and confirms intermolecular interactions (e.g., H-bonded dimers in triclinic P1 space groups) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy protons at δ 3.76 ppm) . 2D NMR (COSY, HSQC) resolves overlapping signals from heterocyclic moieties .
- HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 columns) .
Advanced: How to optimize reaction yields when steric hindrance from the oxolane group limits coupling efficiency?
Answer:
Experimental Design :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) to stabilize transition states .
- Catalyst Selection : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .
Q. Data-Driven Adjustments :
- Compare yields under varying temperatures (e.g., 60°C vs. 80°C) and reagent equivalents (e.g., 1.1–1.5 eq of oxolane-methyl chloride) .
Advanced: How to resolve contradictions in bioactivity data across assays?
Answer:
Case Study : Inconsistent IC₅₀ values in cancer cell lines may arise from:
- Solubility Issues : Use DMSO stock solutions with ≤0.1% v/v to avoid cytotoxicity artifacts .
- Assay Conditions : Validate protocols (e.g., ATP levels for viability vs. caspase activation for apoptosis) .
Q. Structural-Activity Relationship (SAR) Analysis :
| Modification | Effect on Activity | Source |
|---|---|---|
| Fluorine at benzothiazole 4/6 positions | ↑ Electron-withdrawing effect, ↑ binding affinity | |
| Methoxy vs. ethoxy substituents | Alters metabolic stability |
Advanced: How to design mechanistic studies for target engagement?
Answer:
Methodology :
- Molecular Docking : Use programs like AutoDock Vina to predict binding to kinases or GPCRs. Compare poses with co-crystallized ligands (e.g., ATP in kinase domains) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .
Q. Data Interpretation :
- Cross-validate with siRNA knockdowns of putative targets .
Advanced: How to address low reproducibility in crystallographic data?
Answer:
Troubleshooting :
- Crystal Quality : Optimize vapor diffusion conditions (e.g., PEG 4000 vs. ammonium sulfate precipitants) .
- Data Collection : Use synchrotron radiation for weak diffractors (e.g., twinned crystals) .
- Refinement : Apply SHELXL for high-resolution data (R-factor < 0.05) and validate with Rfree.
Basic: What are the primary biological activities reported?
Answer:
- Anticancer : Inhibits tubulin polymerization (IC₅₀ = 0.8 μM in MCF-7 cells) .
- Anti-inflammatory : Suppresses COX-2 expression in murine macrophages (60% at 10 μM) .
- Antimicrobial : MIC = 8 µg/mL against S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
